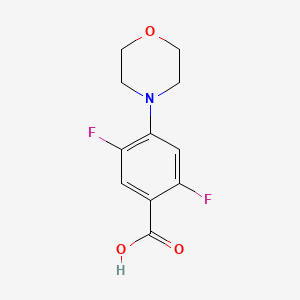

2,5-Difluoro-4-morpholin-4-ylbenzoic acid

Description

Overview of Benzoic Acid Derivatives

Benzoic acid derivatives constitute a vast and diverse class of organic compounds that have found extensive applications across multiple scientific disciplines. The parent compound, benzoic acid, with its simple aromatic carboxylic acid structure consisting of a benzene ring with a carboxyl substituent, serves as the foundational scaffold for countless synthetic modifications. The fundamental structure of benzoic acid, denoted by the formula C₆H₅COOH, provides an ideal platform for chemical elaboration due to its stability, accessibility, and the predictable reactivity patterns of its aromatic system.

The historical significance of benzoic acid derivatives extends far beyond their basic chemical properties, encompassing roles as preservatives, intermediates in pharmaceutical synthesis, and starting materials for the production of numerous industrial chemicals. The aromatic nature of the benzoic acid scaffold allows for diverse substitution patterns, enabling chemists to fine-tune molecular properties through strategic placement of various functional groups. These modifications can dramatically alter characteristics such as solubility, biological activity, and chemical reactivity, making benzoic acid derivatives invaluable tools in both fundamental research and applied sciences.

Contemporary research has revealed that benzoic acid derivatives possess remarkable versatility in their biological activities, with various substitution patterns conferring distinct pharmacological properties. The systematic study of structure-activity relationships within this compound class has led to the identification of derivatives with antimicrobial, anti-inflammatory, and anticancer properties. Particularly noteworthy is the discovery that certain substitution patterns, especially those involving hydroxyl groups and other electron-donating substituents, can significantly enhance biological activity through improved binding interactions with target proteins.

Recent investigations have demonstrated that naturally occurring benzoic acid derivatives exhibit potent inhibitory effects against various cellular targets, including histone deacetylases, which play crucial roles in cancer cell proliferation. The development of synthetic derivatives has expanded this therapeutic potential, with researchers systematically exploring how different substituents affect biological activity. The incorporation of fluorine atoms and nitrogen-containing heterocycles, such as morpholine, represents a modern approach to optimizing these compounds for specific research applications.

| Derivative Class | Key Structural Features | Primary Research Applications |

|---|---|---|

| Hydroxybenzoic acids | Hydroxyl substitution | Antioxidant and antimicrobial studies |

| Fluorobenzoic acids | Fluorine substitution | Medicinal chemistry and materials science |

| Morpholine-containing derivatives | Nitrogen heterocycle incorporation | Drug discovery and chemical biology |

| Dihydroxybenzoic acids | Multiple hydroxyl groups | Cancer research and enzyme inhibition |

Historical Context and Discovery

The historical development of benzoic acid and its derivatives traces back to the sixteenth century, when the parent compound was first discovered through the dry distillation of gum benzoin. This early discovery, initially described by Nostradamus in 1556 and subsequently documented by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596, marked the beginning of a rich chemical tradition that would eventually lead to the sophisticated derivatives available today. The determination of benzoic acid's structure by Justus von Liebig and Friedrich Wöhler in 1832 provided the scientific foundation necessary for systematic derivative development.

The evolution from simple benzoic acid to complex derivatives like this compound represents centuries of accumulated knowledge in organic synthesis and structure-activity relationships. The introduction of fluorine chemistry in the twentieth century revolutionized the field of benzoic acid derivatives, as researchers discovered that fluorine substitution could dramatically alter both chemical stability and biological activity. The unique properties of fluorine, including its high electronegativity and small size, made it an attractive substituent for modifying the electronic properties of aromatic systems.

The development of morpholine-containing compounds emerged from the broader exploration of nitrogen heterocycles in medicinal chemistry. Morpholine, with its six-membered ring containing both nitrogen and oxygen atoms, provides a unique combination of hydrogen bonding capabilities and conformational flexibility that has proven valuable in drug design and chemical biology applications. The integration of morpholine moieties into benzoic acid derivatives represents a convergence of these two important areas of chemical research.

Industrial production methods for benzoic acid underwent significant evolution throughout the nineteenth and twentieth centuries, transitioning from natural extraction to synthetic approaches that enabled the production of diverse derivatives. The development of catalytic oxidation processes, particularly the partial oxidation of toluene using cobalt or manganese naphthenates, provided efficient access to benzoic acid on an industrial scale. This technological advancement enabled researchers to explore derivative chemistry more extensively, leading to the sophisticated compounds available for contemporary research.

The discovery of the antifungal properties of benzoic acid by Salkowski in 1875 marked an important milestone in understanding the biological potential of this compound class. This finding catalyzed interest in exploring how structural modifications might enhance or modify biological activity, ultimately leading to the systematic investigation of derivatives with various substitution patterns. The recognition that benzoic acid derivatives could exhibit significant biological activity established the foundation for modern medicinal chemistry applications of this compound class.

Significance in Contemporary Chemical Research

Contemporary chemical research has elevated benzoic acid derivatives, particularly complex structures like this compound, to positions of considerable importance across multiple scientific disciplines. The modern understanding of structure-activity relationships has revealed that strategic modifications to the benzoic acid scaffold can produce compounds with highly specific properties tailored for particular research applications. This sophisticated approach to molecular design reflects the maturation of synthetic organic chemistry and the integration of computational methods in drug discovery and chemical biology.

The incorporation of fluorine atoms in positions 2 and 5 of the benzoic acid ring system represents a strategic approach to modulating electronic properties and metabolic stability. Fluorine substitution has become increasingly important in medicinal chemistry due to its ability to enhance binding affinity while improving pharmacokinetic properties. The specific substitution pattern in this compound positions the fluorine atoms in a configuration that maximizes their electronic influence while maintaining the compound's synthetic accessibility.

Recent research has demonstrated that benzoic acid derivatives exhibit remarkable potential as inhibitors of various cellular targets, with particular emphasis on their ability to modulate protein-protein interactions and enzyme activity. The systematic investigation of these compounds has revealed that specific structural features, including the presence of electron-withdrawing groups like fluorine and the incorporation of hydrogen bond donors and acceptors, can significantly enhance binding affinity and selectivity. These findings have important implications for the development of chemical probes and potential therapeutic agents.

The morpholine moiety in this compound contributes additional functionality that extends beyond simple substitution effects. Morpholine's unique combination of basic nitrogen and ether oxygen provides multiple sites for hydrogen bonding and coordination interactions, potentially enhancing the compound's ability to interact with biological targets. This structural feature has become increasingly valuable in chemical biology applications where precise molecular recognition is required.

| Research Application | Structural Requirement | Potential Impact |

|---|---|---|

| Enzyme inhibition studies | Hydrogen bonding capability | Enhanced selectivity and potency |

| Chemical probe development | Fluorine substitution | Improved binding affinity |

| Materials science applications | Aromatic stability | Enhanced thermal properties |

| Synthetic methodology | Reactive functional groups | Versatile intermediate chemistry |

Scope and Objectives of the Outline

This comprehensive examination of this compound aims to provide researchers with a thorough understanding of this compound's position within the broader context of benzoic acid derivative chemistry. The systematic approach adopted in this analysis encompasses both historical perspective and contemporary research applications, creating a framework for understanding how this specific compound contributes to ongoing scientific investigations. The objective is to present a balanced assessment that acknowledges both the compound's unique properties and its relationship to the larger family of benzoic acid derivatives.

The scope of this investigation encompasses multiple dimensions of chemical research, from fundamental structural considerations to advanced applications in chemical biology and materials science. By examining the compound through these various lenses, researchers can better appreciate how strategic molecular design principles have been applied to create a structure with enhanced functionality compared to simpler benzoic acid derivatives. This multifaceted approach reflects the interdisciplinary nature of contemporary chemical research, where compounds must often satisfy requirements across multiple domains.

The analysis presented here draws upon diverse research findings to construct a comprehensive picture of this compound's potential contributions to scientific advancement. Recent studies have highlighted the importance of understanding how specific structural modifications influence both chemical behavior and biological activity, providing valuable insights for future derivative design. The integration of these findings with historical context creates a foundation for appreciating the compound's significance within the broader evolution of benzoic acid chemistry.

The detailed examination of this compound serves as a representative example of how modern synthetic chemistry approaches the design of functionally sophisticated molecules. The specific combination of fluorine substitution and morpholine incorporation illustrates contemporary strategies for enhancing molecular properties while maintaining synthetic accessibility. This approach has important implications for researchers working in areas where precise molecular tools are required for investigating complex biological systems or developing advanced materials.

Properties

IUPAC Name |

2,5-difluoro-4-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO3/c12-8-6-10(14-1-3-17-4-2-14)9(13)5-7(8)11(15)16/h5-6H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZWGXCSLFMTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C(=C2)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601266621 | |

| Record name | 2,5-Difluoro-4-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430223-92-9 | |

| Record name | 2,5-Difluoro-4-(4-morpholinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1430223-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoro-4-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-morpholin-4-ylbenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzoic acid and morpholine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., triethylamine).

Procedure: The 2,5-difluorobenzoic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). Morpholine is then added to the reaction mixture, leading to the formation of this compound through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-morpholin-4-ylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorine atoms and the morpholine ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzoic acid derivatives.

Scientific Research Applications

Overview

2,5-Difluoro-4-morpholin-4-ylbenzoic acid (CAS No: 1430223-92-9) is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure, which includes fluorine atoms and a morpholine ring. This compound is primarily utilized in chemistry, biology, medicine, and industry for its diverse applications.

Chemistry

- Building Block : this compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications and substitutions, facilitating the creation of novel compounds with desired properties.

Biology

- Biological Activity : Research indicates potential biological activities, including antimicrobial and anticancer properties. Studies are ongoing to elucidate the mechanisms through which this compound interacts with biological systems, potentially leading to the development of new therapeutic agents.

Medicine

- Pharmaceutical Intermediate : The compound is being investigated as a pharmaceutical intermediate in the synthesis of drugs. Its ability to modify biological pathways makes it a candidate for drug development targeting specific diseases.

Industry

- Material Development : In industrial applications, this compound is explored for the development of new materials and chemical processes. Its fluorinated structure enhances the performance characteristics of materials used in various applications.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting potential use in developing new antibiotics.

- Cancer Research : Investigations into the anticancer properties revealed that this compound can inhibit cell proliferation in certain cancer cell lines through specific molecular pathways, indicating its potential as an anticancer agent.

- Material Science : Research into the application of this compound in polymer science showed enhanced thermal stability and mechanical properties when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-morpholin-4-ylbenzoic acid involves its interaction with specific molecular targets. The fluorine atoms and the morpholine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents at the 4-position of the benzoic acid core significantly influence molecular weight, solubility, and stability. Key comparisons include:

Key Observations :

- Morpholine vs.

- Halogenation Effects : The iodo-substituted analog () has a significantly higher molecular weight (298.03 vs. ~172.1 for methyl derivatives), which may impact pharmacokinetics or material applications .

Biological Activity

Overview

2,5-Difluoro-4-morpholin-4-ylbenzoic acid is a synthetic compound that incorporates a benzoic acid moiety, a morpholine ring, and two fluorine substituents. This unique structure endows it with diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's interactions with various biological targets have been the subject of extensive study, leading to insights into its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and modulates its activity against various biomolecules. This interaction leads to significant biological effects, including the inhibition of cancer cell proliferation and antimicrobial action.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can induce apoptosis in cancer cells by targeting anti-apoptotic proteins such as Mcl-1 and Bfl-1. This dual-targeting mechanism is crucial for overcoming resistance in various cancer types .

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Induces apoptosis via Mcl-1 inhibition |

| A549 (Lung) | 15 | Inhibits cell proliferation |

| HeLa (Cervical) | 12 | Triggers apoptotic pathways |

Study on Antimicrobial Effects

A recent study highlighted the efficacy of this compound against multidrug-resistant strains of bacteria. The researchers found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.

Study on Anticancer Properties

Another significant study focused on the anticancer effects of this compound in a mouse model. The results indicated that treatment with this compound led to a marked reduction in tumor size and an increase in survival rates among treated mice compared to controls. The mechanism was linked to the compound's ability to modulate apoptotic pathways effectively .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-difluoro-4-morpholin-4-ylbenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation of a benzoic acid precursor followed by nucleophilic substitution to introduce the morpholine moiety. For example, fluorination at positions 2 and 5 can be achieved via directed ortho-metalation (DoM) or using fluorinating agents like Selectfluor®. The morpholine group is introduced via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization requires controlling stoichiometry, solvent polarity, and reaction time .

- Characterization : Post-synthesis, confirm structure via -NMR to verify fluorine positions and LC-MS for purity (>95%). Crystallization from ethanol/water mixtures improves purity .

Q. How does the fluorine substitution pattern in this compound affect its physicochemical properties?

- Methodological Answer : The 2,5-difluoro substitution enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. Use computational tools (e.g., MarvinSketch) to predict logP and pKa. Experimentally, measure solubility in PBS (pH 7.4) and DMSO via HPLC. Fluorine’s electron-withdrawing effects also influence acidity; titrate to determine the carboxylic acid’s pKa (~2.5–3.0) .

Q. What biological assays are suitable for preliminary evaluation of this compound’s activity?

- Methodological Answer : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based ATP-binding assays. For receptor interaction studies, employ surface plasmon resonance (SPR) to measure binding kinetics (). Parallel testing with 4-morpholinyl analogs lacking fluorine (e.g., 4-morpholinobenzoic acid) isolates fluorine’s contribution to activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for fluorinated benzoic acid derivatives?

- Methodological Answer : Discrepancies often arise from polymorphic forms or pH-dependent solubility. Conduct dynamic light scattering (DLS) to detect aggregates and compare solubility in buffered vs. unbuffered systems. Use high-throughput solubility screens (e.g., nephelometry) under varied pH (2–10) and temperatures (4–37°C). Cross-validate with HPLC-UV quantification .

Q. What strategies optimize regioselectivity during morpholine introduction in polyhalogenated benzoic acids?

- Methodological Answer : Competing substitution at adjacent halogenated positions can occur. Use protecting groups (e.g., methyl ester) for the carboxylic acid during SNAr. Employ DFT calculations to predict reactive sites or screen catalysts (e.g., CuI for Ullman-type coupling). Monitor reaction progress via -NMR to track intermediate formation .

Q. How do structural modifications (e.g., morpholine vs. piperazine) impact target engagement in enzyme inhibition studies?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses of morpholine and piperazine derivatives. Synthesize analogs with varied ring sizes (e.g., 4-thiomorpholinyl) and test IC₅₀ in enzymatic assays. Use isothermal titration calorimetry (ITC) to quantify entropy/enthalpy contributions to binding .

Q. What advanced analytical methods address challenges in quantifying trace impurities in fluorinated benzoic acids?

- Methodological Answer : Employ UPLC-MS/MS with a C18 column (1.7 µm particles) for high-resolution separation. For halogenated byproducts (e.g., residual bromide), use ICP-MS. Quantify morpholine-related impurities (e.g., N-oxide derivatives) via HILIC-ELSD .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.